molecular formula C7H15F3O3SSi B140502 Tert-butyldimethylsilyl trifluoromethanesulfonate CAS No. 69739-34-0

Tert-butyldimethylsilyl trifluoromethanesulfonate

Cat. No.: B140502
CAS No.: 69739-34-0
M. Wt: 264.34 g/mol
InChI Key: WLLIXJBWWFGEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, CAS 69739-34-0) is a highly reactive silyl triflate reagent with the molecular formula C₇H₁₅F₃O₃SSi and a molecular weight of 264.341 g/mol . It is widely used in organic synthesis for the introduction of the tert-butyldimethylsilyl (TBS) group, a robust protecting group for hydroxyl and amine functionalities. TBSOTf operates under mild conditions (often at 0°C to room temperature) and is typically employed with hindered bases like 2,6-lutidine or triethylamine to neutralize the triflic acid byproduct, enhancing reaction efficiency . Its applications span glycosylation, hydroxyl protection in natural product synthesis, and activation of carbonyl groups for Claisen rearrangements .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyldimethylsilyl trifluoromethanesulfonate can be synthesized by reacting tert-butyldimethylsilyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by distillation under reduced pressure to remove any impurities .

Scientific Research Applications

Protective Group Chemistry

Overview : TBSOTf is widely used as a protecting group for alcohols and amines. This allows chemists to selectively modify other functional groups without interference from the protected sites.

Key Benefits :

  • Provides robust protection during multi-step syntheses.
  • Easily removable under mild conditions.

Example Case Study :
In a study involving the synthesis of complex molecules, TBSOTf was employed to protect hydroxyl groups during the formation of carbon-carbon bonds. The protected intermediates were later deprotected using mild acidic conditions, demonstrating high yields and selectivity in product formation .

Synthetic Organic Chemistry

Overview : TBSOTf facilitates the synthesis of complex organic molecules by enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are essential in drug development and materials science.

Applications :

  • Used in the synthesis of bioactive compounds.
  • Assists in the construction of intricate molecular architectures.

Data Table: Synthesis Applications

Application TypeDescriptionReferences
C-C Bond FormationEnables coupling reactions via silylation
Bioactive Compound SynthesisUtilized in the total synthesis of natural products
Material ScienceAids in creating functional materials

Fluorinated Compounds Production

Overview : The trifluoromethanesulfonate moiety in TBSOTf allows for the introduction of fluorine into organic molecules. This modification enhances biological activity and stability, particularly in pharmaceuticals.

Significance :

  • Fluorinated compounds often exhibit improved metabolic stability.
  • Important in the development of new therapeutic agents.

Analytical Chemistry

Overview : TBSOTf is valuable in analytical applications, particularly in the derivatization of analytes to improve detection and quantification using techniques such as gas chromatography (GC) and mass spectrometry (MS).

Key Features :

  • Enhances sensitivity and specificity of analytical methods.
  • Facilitates the analysis of complex mixtures.

Mechanism of Action

The mechanism of action of tert-butyldimethylsilyl trifluoromethanesulfonate involves the transfer of the tert-butyldimethylsilyl group to a substrate. This process typically occurs through a nucleophilic attack on the silicon atom, facilitated by the trifluoromethanesulfonate leaving group. The resulting silylated product is more stable and less reactive, protecting the functional group from further reactions .

Comparison with Similar Compounds

Comparison with Similar Silyl Triflates

TBSOTf belongs to a family of silyl triflates, including trimethylsilyl triflate (TMSOTf) and triethylsilyl triflate (TESOTf) . Below is a detailed comparison based on reactivity, stability, steric effects, and synthetic utility:

Table 1: Key Properties of Silyl Triflates

Property TBSOTf TMSOTf TESOTf
Silyl Group tert-Butyldimethylsilyl Trimethylsilyl Triethylsilyl
Steric Bulk High Low Moderate
Electron-Donating Effect Moderate (inductive + steric) High (less steric hindrance) Moderate
Hydrolysis Stability High Low Moderate
Typical Reaction Temp 0°C to RT −78°C to 0°C RT
Glycosylation Reactivity Moderate ("superarmed") High ("superarmed") High ("superarmed")

Reactivity and Selectivity

  • TBSOTf : The tert-butyldimethylsilyl group’s steric bulk slows reaction kinetics but improves selectivity in hindered environments. For example, in the synthesis of TBS-protected linalool derivatives, TBSOTf achieved 95% yield due to its ability to shield reactive sites from over-silylation . Its stability also allows prolonged reaction times (e.g., 36 hours in bis-silylation reactions) .
  • TMSOTf : The smaller trimethylsilyl group enables rapid silylation under cryogenic conditions (−78°C), as seen in Ireland–Claisen rearrangements . However, its low hydrolysis stability limits use in aqueous or protic media.
  • TESOTf : Balances reactivity and steric demand, often used in glycosylations requiring moderate activation .

Stability and Handling

  • TBSOTf’s high steric bulk renders it resistant to hydrolysis , allowing storage at RT for short periods . In contrast, TMSOTf requires strict anhydrous conditions.
  • All silyl triflates are moisture-sensitive, but TBSOTf’s stability permits its use with milder bases (e.g., 2,6-lutidine) instead of stronger alternatives like HMPA .

Research Findings and Case Studies

Key Observations

  • TBSOTf excels in long-duration reactions (e.g., 36-hour bis-silylations) due to its stability .
  • TMSOTf’s rapid reactivity is ideal for low-temperature, time-sensitive steps but risks over-silylation in complex substrates .
  • TESOTf bridges the gap, offering moderate reactivity for sterically accessible sites .

Biological Activity

Tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) is primarily recognized as a versatile reagent in organic synthesis rather than for direct biological activity. This compound serves as a silylation agent, facilitating the protection of hydroxyl groups in alcohols and phenols, which is crucial in the synthesis of various biologically active compounds. Below, we explore its chemical properties, mechanisms of action, and relevant case studies that highlight its role in biological contexts.

  • Molecular Formula : C₉H₁₉F₃O₃S
  • Molecular Weight : 308.39 g/mol
  • Appearance : Colorless to light yellow liquid

The compound features a tert-butyldimethylsilyl group that enhances stability and a trifluoromethanesulfonate group known for its excellent leaving group properties. These characteristics make TBDMSOTf an effective reagent in various organic transformations.

TBDMSOTf operates primarily through an SN2S_N2 mechanism where the trifluoromethanesulfonate group acts as a leaving group. The general reaction can be represented as follows:

ROH+TBDMSOTfR O TBDMS+TfOH\text{ROH}+\text{TBDMSOTf}\rightarrow \text{R O TBDMS}+\text{TfOH}

In this reaction, the alcohol (ROH) reacts with TBDMSOTf to form a silylated product (R-O-TBDMS) and trifluoromethanesulfonic acid (TfOH) as a byproduct. This silylation effectively protects hydroxyl groups, preventing them from participating in unwanted side reactions during subsequent synthetic steps.

Applications in Organic Synthesis

TBDMSOTf is extensively utilized in the synthesis of complex organic molecules, particularly in medicinal chemistry. Its ability to protect hydroxyl groups allows for selective functionalization of other reactive sites within a molecule. This property is especially valuable in the total synthesis of natural products and pharmaceuticals.

Case Studies

  • Synthesis of Glycosides :
    A study demonstrated the use of TBDMSOTf in β-selective glycosylation reactions. The reagent facilitated the formation of glycosides with high selectivity and yield, showcasing its effectiveness in carbohydrate chemistry .
  • Development of Bioactive Scaffolds :
    Research highlighted TBDMSOTf's role in synthesizing various bioactive scaffolds under green chemistry conditions. The compound was used as an activator for reactions that led to the formation of complex structures relevant to drug development .
  • Cancer Research :
    In cancer research, TBDMSOTf has been employed to synthesize small-molecule probes that target specific cancer pathways. These probes are crucial for understanding cancer biology and developing targeted therapies .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightPrimary Use
This compound (TBDMSOTf)308.39 g/molSilylation agent
Tert-butyldiphenylsilyl trifluoromethanesulfonate388.48 g/molProtecting group for alcohols

Both TBDMSOTf and its analogs like tert-butyldiphenylsilyl trifluoromethanesulfonate serve similar functions in organic synthesis but differ in their molecular weights and specific applications.

Q & A

Basic Questions

Q. What are the primary applications of TBDMS triflate in organic synthesis?

TBDMS triflate is a powerful silylating agent used to protect hydroxyl groups in alcohols, particularly in complex molecule synthesis. It is highly reactive under mild conditions, making it ideal for sterically hindered or electron-deficient alcohols. For example:

  • Protection of Alcohols : Reacts with alcohols in the presence of a base (e.g., 2,6-lutidine or TMEDA) to form stable tert-butyldimethylsilyl (TBS) ethers .
  • Claisen Rearrangements : Used as a catalyst in thermal rearrangements of allyl vinyl ethers .
  • Natural Product Synthesis : Critical in protecting intermediates during the synthesis of compounds like ascomycin .

Methodological Example :
To protect a hydroxyl group, dissolve the substrate (1.0 equiv) in anhydrous dichloromethane (DCM), add 2,6-lutidine (2.0 equiv), and slowly introduce TBDMS triflate (1.2 equiv) at 0°C. Stir at room temperature for 2–4 hours. Monitor by TLC (cyclohexane/ethyl acetate 7:3), and quench with saturated NaHCO₃ .

Q. What precautions are necessary when handling TBDMS triflate?

TBDMS triflate is moisture-sensitive, corrosive, and toxic. Key precautions include:

  • Moisture Control : Use under inert atmosphere (N₂/Ar) with anhydrous solvents .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood .
  • Storage : Store at 0–6°C in a sealed container. Avoid contact with protic solvents .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can researchers optimize the silylation of sterically hindered alcohols using TBDMS triflate?

Steric hindrance can slow silylation. Optimization strategies include:

  • Activating Agents : Use strong bases like TMEDA (tetramethylethylenediamine) to deprotonate alcohols and enhance nucleophilicity .
  • Temperature : Increase reaction temperature to 40–50°C for sluggish substrates.
  • Solvent Systems : Employ polar aprotic solvents (e.g., DMF) to improve solubility .

Q. What analytical methods confirm successful TBS protection?

  • TLC Analysis : Monitor using silica gel plates with cyclohexane/ethyl acetate (7:3). TBS-protected compounds typically show higher Rf values than starting materials .
  • ¹H NMR : Look for upfield shifts of protons near the silylated oxygen (δ 0.1–0.3 ppm for Si(CH₃)₂) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks matching the expected molecular weight (e.g., +264.34 g/mol for TBS group) .

Q. How to address competing reactions when using TBDMS triflate in polyfunctional molecules?

In molecules with multiple reactive sites (e.g., amines, ketones), consider:

  • Selective Protection : Use steric or electronic directing groups. For example, protect primary alcohols before secondary ones .
  • Temporary Protecting Groups : Introduce acid-labile groups (e.g., trityl) to mask competing functionalities .
  • Stoichiometry Control : Limit TBDMS triflate to 1.1–1.5 equiv to avoid over-silylation .

Case Study : In the synthesis of ascomycin, selective protection of the 14-OH group was achieved using TBDMS triflate, while the 4''-OH was temporarily protected with a trityl group. Deprotection of the trityl group with para-toluenesulfonic acid allowed sequential functionalization .

Properties

IUPAC Name

[tert-butyl(dimethyl)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F3O3SSi/c1-6(2,3)15(4,5)13-14(11,12)7(8,9)10/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLIXJBWWFGEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220034
Record name tert-Butyldimethylsilyl trifluoromethanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69739-34-0
Record name (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69739-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyldimethylsilyl trifluoromethanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069739340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyldimethylsilyl trifluoromethanesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50220034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyldimethylsilyl trifluoromethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-Butyldimethylsilyl trifluoromethanesulfonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE45S257MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyldimethylsilyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
Tert-butyldimethylsilyl trifluoromethanesulfonate
Reactant of Route 3
Tert-butyldimethylsilyl trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
Tert-butyldimethylsilyl trifluoromethanesulfonate
Reactant of Route 5
Tert-butyldimethylsilyl trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
Tert-butyldimethylsilyl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.